![molecular formula C11H14Cl2N2O2 B2404728 Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride CAS No. 2287299-77-6](/img/structure/B2404728.png)
Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride
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Overview
Description
Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone . Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity .
Synthesis Analysis
Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . For example, an efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .
Molecular Structure Analysis
The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .
Chemical Reactions Analysis
Spiro compounds can be formed by reaction of a diol with a cyclic ketone .
Physical And Chemical Properties Analysis
Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .
Scientific Research Applications
- Method : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures, including spiro compounds .
Anticancer Properties
Microwave-Assisted Synthesis
Tricyclic Scaffold
Mechanism of Action
Target of Action
Similar spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that the compound may interact with its targets in a specific and efficient manner.
Biochemical Pathways
It’s worth noting that similar spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity , suggesting that they may affect multiple pathways.
Pharmacokinetics
The pharmacokinetics of similar spirocyclic compounds could be influenced by their structural characteristics .
Result of Action
Similar spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity , suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
The action of similar spirocyclic compounds could be influenced by various factors, including the physiological environment and the presence of other molecules .
properties
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c14-10-8-3-1-2-4-9(8)15-11(7-13-10)5-12-6-11;;/h1-4,12H,5-7H2,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSIUTZQWCYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)C3=CC=CC=C3O2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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